1-Bromo-4-(sec-butyl)benzene
CAS No.: 39220-69-4
Cat. No.: VC2007592
Molecular Formula: C10H13B
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39220-69-4 |
---|---|
Molecular Formula | C10H13B |
Molecular Weight | 213.11 g/mol |
IUPAC Name | 1-bromo-4-butan-2-ylbenzene |
Standard InChI | InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 |
Standard InChI Key | DGZQEAKNZXNTNL-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=C(C=C1)Br |
Canonical SMILES | CCC(C)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Nomenclature
1-Bromo-4-(sec-butyl)benzene is an aromatic compound with several registry identifications. The compound appears in chemical databases under multiple synonyms, including 1-bromo-4-(1-methylpropyl)benzene and 4-(sec-butyl)bromobenzene .
Table 1: Chemical Identifiers of 1-Bromo-4-(sec-butyl)benzene
Parameter | Value |
---|---|
CAS Numbers | 39220-69-4, 88497-56-7 |
Molecular Formula | C₁₀H₁₃Br |
Molecular Weight | 213.11 g/mol |
IUPAC Name | 1-bromo-4-butan-2-ylbenzene |
InChI Key | DGZQEAKNZXNTNL-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=C(C=C1)Br |
EINECS | 254-362-1 |
The nomenclature follows standard IUPAC conventions where "1-Bromo" indicates the bromine atom's position, "4-sec-butyl" denotes the secondary butyl group at the fourth carbon position, and "benzene" identifies the parent aromatic structure .
Physical and Chemical Properties
The physical and chemical properties of 1-Bromo-4-(sec-butyl)benzene significantly influence its behavior in chemical reactions and applications. These properties have been well-documented across multiple databases.
Table 2: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molar Mass | 213.11 g/mol | |
Density | 1.2605 g/cm³ | |
Melting Point | -41.35°C | |
Boiling Point | 94°C (at 4 Torr) | |
Physical State | Liquid at room temperature | |
Recommended Storage | 2-8°C |
The compound's low melting point and moderate boiling point reflect properties typical of substituted bromobenzenes. The presence of the sec-butyl group enhances its lipophilicity, resulting in poor water solubility while maintaining good solubility in most organic solvents. This property profile makes it particularly suitable for organic synthesis applications requiring non-polar reaction media .
Structural Characteristics
The molecular structure of 1-Bromo-4-(sec-butyl)benzene features a benzene ring with two key substituents positioned para to each other. Understanding this structure is essential for predicting its reactivity patterns and applications .
Structural Features
The bromine atom at position 1 acts as an electron-withdrawing group through both inductive and resonance effects. This creates a partial positive charge at the carbon to which it is attached, influencing the electrophilic substitution reactions that the compound undergoes .
The sec-butyl group at position 4 consists of a branched four-carbon chain (CH₃CH₂CH(CH₃)-) attached to the benzene ring. This group has electron-donating properties that affect the electronic distribution within the molecule. Notably, the carbon atom connecting the sec-butyl group to the benzene ring is a stereogenic center, meaning the compound can exist as two enantiomers unless specifically synthesized in a stereoselective manner .
Synthetic Methods
Several methods exist for synthesizing 1-Bromo-4-(sec-butyl)benzene, with various approaches employed depending on the scale and specific requirements of the synthesis.
Electrophilic Aromatic Bromination
The most common synthesis route involves electrophilic aromatic bromination of 4-(sec-butyl)benzene. This reaction typically employs bromine as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The sec-butyl group's electron-donating property directs the incoming bromine predominantly to the para position, though careful control of reaction conditions is necessary to prevent multiple bromination.
Alternative Synthetic Routes
Alternative approaches include the Friedel-Crafts alkylation of bromobenzene with sec-butyl halides or alcohols. Although this method may produce a mixture of isomers requiring purification steps, it remains valuable when the starting materials are more readily available than 4-(sec-butyl)benzene.
Chemical Reactivity and Reactions
The reactivity of 1-Bromo-4-(sec-butyl)benzene is primarily determined by its functional groups: the bromine atom and the sec-butyl substituent.
Nucleophilic Substitution Reactions
The bromine atom can undergo nucleophilic aromatic substitution reactions, though these typically require activating conditions due to the inherent stability of the aromatic system. Reactions with various nucleophiles can produce:
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4-(sec-butyl)phenol (using hydroxide ions)
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4-(sec-butyl)benzonitrile (using cyanide ions)
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4-(sec-butyl)aniline (using ammonia or azide followed by reduction)
Metal-Catalyzed Coupling Reactions
1-Bromo-4-(sec-butyl)benzene is particularly valuable in palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids to form biaryl compounds
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Heck reactions with alkenes to create styrene derivatives
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Sonogashira coupling with terminal alkynes
These reactions have established 1-Bromo-4-(sec-butyl)benzene as an important building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific properties.
Research Applications
1-Bromo-4-(sec-butyl)benzene has found applications across multiple scientific disciplines due to its versatile reactivity profile.
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a valuable intermediate in the preparation of more complex molecules. Its well-defined reactivity patterns make it particularly useful in multi-step syntheses where selective transformations are required.
Materials Science
Researchers have incorporated derivatives of 1-Bromo-4-(sec-butyl)benzene into various materials, including:
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Polymer science applications, where the compound can be used to modify polymer properties
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Development of liquid crystal displays, leveraging the compound's structural features
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Creation of specialty materials with specific thermal or electrical properties
Comparison with Similar Compounds
Comparing 1-Bromo-4-(sec-butyl)benzene with structurally related compounds provides insights into the effects of structural variations on physical and chemical properties .
Table 3: Comparison with Related Compounds
Compound | CAS Number | Melting Point | Key Structural Difference |
---|---|---|---|
1-Bromo-4-(sec-butyl)benzene | 39220-69-4 | -41.35°C | Reference compound |
1-Bromo-4-tert-butylbenzene | 3972-65-4 | 15-16°C | More compact tert-butyl group |
1-Bromo-4-ethylbenzene | 617-85-6 | ~-14°C | Shorter alkyl chain |
The significant difference in melting points between the sec-butyl and tert-butyl derivatives illustrates how branching patterns impact molecular packing and intermolecular forces. The tert-butyl group's more compact arrangement leads to stronger intermolecular interactions and consequently a higher melting point .
Hazard Type | Classification | Symbol |
---|---|---|
Health Hazard | H302 (Harmful if swallowed) | GHS07 |
Precautionary Statements | P280-P305+P351+P338 | Warning |
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